Physicochemical Properties of 2-(Aminomethyl)-4-bromobenzoic Acid
The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for 2-(Aminomethyl)-4-bromobenzoic acid , a critical scaffold in medicinal chemistry. A Technical Guide for...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for 2-(Aminomethyl)-4-bromobenzoic acid , a critical scaffold in medicinal chemistry.
A Technical Guide for Drug Development[1]
Executive Summary
2-(Aminomethyl)-4-bromobenzoic acid (CAS: 1260897-85-5 ) is a bifunctional building block primarily utilized in the synthesis of isoindolin-1-one (phthalimidine) pharmacophores.[1] Its structure features an amphoteric amino-acid core decorated with an aryl bromide, providing three distinct vectors for chemical diversification:[1]
Carboxylic Acid: Amide coupling or heterocycle formation.
Primary Amine: Reductive amination or lactamization.
This guide provides a validated framework for characterizing, handling, and reacting this compound, with a specific focus on its dominant application: the synthesis of 5-bromoisoindolin-1-one .[1]
Chemical Identity & Structural Analysis[1][2][3][4]
Property
Detail
IUPAC Name
4-Bromo-2-(aminomethyl)benzoic acid
CAS Number
1260897-85-5
Molecular Formula
C₈H₈BrNO₂
Molecular Weight
230.06 g/mol
SMILES
NCC1=CC(Br)=CC=C1C(O)=O
Key Isomer Note
Distinct from 2-amino-4-bromobenzoic acid (CAS 20776-50-5), which lacks the methylene spacer.
Functional Group Topology
The compound exists in a zwitterionic equilibrium in neutral media, driven by the basicity of the benzylamine and the acidity of the benzoic acid.
Figure 1: Functional topology and reactivity vectors. The intramolecular interaction between the amine and acid drives the spontaneous cyclization potential.
Physicochemical Profiling
Solid-State Properties[1]
Appearance: White to off-white crystalline powder.[1]
Melting Point: High melting range (>200°C, decomposition) is typical for zwitterionic amino acids due to strong intermolecular ionic bonding.
Hygroscopicity: Moderate. The charged ammonium-carboxylate form readily interacts with atmospheric moisture.[1]
Solution Properties & Solubility
Due to its zwitterionic nature, the compound exhibits a "U-shaped" solubility profile relative to pH.
Solvent / Medium
Solubility Rating
Mechanistic Insight
Water (pH 7)
Low (< 1 mg/mL)
Lattice energy of the zwitterion dominates solvation enthalpy.
0.1 M HCl
High
Protonation of carboxylate (COOH) breaks the zwitterion; forms soluble hydrochloride salt.
0.1 M NaOH
High
Deprotonation of ammonium (NH₂); forms soluble sodium carboxylate.
DMSO
Moderate to High
Dipolar aprotic solvent disrupts ionic lattice.
DCM / EtOAc
Negligible
Non-polar solvents cannot solvate the ionic species.
Acid-Base Dissociation (Predicted)[1]
pKa₁ (Carboxyl): ~3.8 – 4.2 (Ionization of -COOH)
pKa₂ (Amine): ~9.2 – 9.6 (Protonation of -CH₂NH₂)
Isoelectric Point (pI): ~6.7 (Point of minimum solubility)
Synthetic Utility: The Isoindolinone Pathway[5][6][7]
The primary value of 2-(aminomethyl)-4-bromobenzoic acid is its ability to cyclize into 5-bromoisoindolin-1-one (CAS 552330-86-6), a scaffold found in PARP inhibitors and immunomodulatory drugs.
Protocol: Self-Validating Cyclization
Objective: Convert the open-chain amino acid to the lactam scaffold.[1]
Mechanism: Intramolecular nucleophilic acyl substitution.
Figure 2: Thermal or acid-catalyzed cyclization workflow. The reaction is driven by the stability of the 5-membered lactam ring.[1]
Step-by-Step Methodology:
Dissolution: Suspend 1.0 eq of 2-(aminomethyl)-4-bromobenzoic acid in Ethanol (10 V).
Catalysis: Add catalytic conc. HCl (0.1 eq) or use neat thermal fusion if stability permits.
Reflux: Heat to reflux (78°C) for 4–6 hours.
Monitoring: Monitor by HPLC. The starting material (zwitterion) will engage in a distinct shift to the less polar lactam.
Workup: Cool to room temperature. The product, 5-bromoisoindolin-1-one , often crystallizes out due to loss of zwitterionic character.[1] Filter and wash with cold ethanol.
2-(Aminomethyl)-4-bromobenzoic Acid: Solubility & Physicochemical Characterization
This guide provides an in-depth technical analysis of the solubility profile of 2-(Aminomethyl)-4-bromobenzoic acid . As a specific intermediate often encountered in the synthesis of isoindolinone-based pharmacophores (e...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile of 2-(Aminomethyl)-4-bromobenzoic acid . As a specific intermediate often encountered in the synthesis of isoindolinone-based pharmacophores (e.g., PARP inhibitors), its physicochemical behavior is dominated by its zwitterionic nature .[1]
Since direct experimental solubility data for this specific CAS (e.g., 1260897-91-7 ) is not widely published in open literature, this guide synthesizes data from structural analogs (such as p-(Aminomethyl)benzoic acid or PAMBA) and applies first-principles medicinal chemistry to establish a robust characterization framework.[1]
[1]
Executive Summary & Structural Analysis
2-(Aminomethyl)-4-bromobenzoic acid is a bifunctional molecule containing a basic primary amine (
) and an acidic carboxyl group ().[1] Unlike 2-aminobenzoic acid (anthranilic acid) where the amine is conjugated to the ring (aniline-like), the aminomethyl group here is separated by a methylene spacer.[1]
Implication: The amine is significantly more basic than an aniline.[1]
State: In the solid state and neutral aqueous solution, this molecule exists predominantly as a Zwitterion (inner salt).[1]
Solubility Consequence: The high crystal lattice energy of the zwitterion renders it insoluble in non-polar organic solvents (Hexane, DCM, Toluene) and only moderately soluble in polar protic solvents (Methanol, Ethanol) unless the pH is adjusted.[1]
Mechanism: These solvents have high dielectric constants and can disrupt the strong intermolecular ionic bonds of the zwitterionic lattice without requiring proton transfer.[1]
Utility: Ideal for reaction media (e.g., nucleophilic substitutions, cyclizations).[1]
Preparation: Add excess solid (~50 mg) to 1.0 mL of the target solvent in a glass vial.
Equilibration: Shake at 25°C for 24 hours .
Critical Check: Ensure solid is still visible.[1] If all solid dissolves, add more until saturation is visually confirmed.[1]
Filtration: Centrifuge at 10,000 rpm for 5 mins (to pellet fine particles) then filter the supernatant through a 0.45 µm filter.
Why? Filtration alone can adsorb compound; centrifugation minimizes filter load.[1]
Quantitation: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and inject into HPLC. Calculate concentration against a standard curve.
Protocol 2: pH-Solubility Profiling (The "U-Curve")
For zwitterionic compounds, this is the most critical dataset for process development (isolation).[1]
Method:
Prepare a suspension of the compound in water (approx 10 mg/mL).[1]
Titrate with 1N HCl to pH 1.0 (Solution should clear).
Slowly back-titrate with 1N NaOH, measuring turbidity (via UV transmittance at 600nm) or visual inspection at pH intervals (2, 3, 4... 10).
Result: You will observe a "U-shaped" solubility curve.[1] The pH of maximum turbidity is the Isoelectric Point (pI) , likely near pH 6.5.[1]
Practical Applications in Synthesis
Isolation Strategy (Isoelectric Precipitation)
Because the molecule is zwitterionic, it can be purified from reaction mixtures without chromatography:
Dissolution: If the crude reaction mixture is basic, the product is soluble (anionic).[1]
Filtration: Filter off any non-acidic insoluble impurities.[1]
Precipitation: Acidify the filtrate carefully to pH 6.0 - 7.0 .
Collection: The zwitterion will precipitate out of solution. Filter and wash with cold water (removes inorganic salts) and DCM (removes non-polar organic byproducts).[1]
Note: The presence of the Bromine atom generally decreases water solubility and slightly increases solubility in chlorinated solvents compared to the non-halogenated analog, but the zwitterionic effect dominates.
References
Jia, L., et al. (2018).[1] "Solution Thermodynamic Analysis of p-(Aminomethyl)benzoic Acid in Four Binary Solvents from 288.15 to 328.15 K." Journal of Chemical & Engineering Data, 63(12), 4688–4696.[1] [1]
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for pH-dependent solubility profiling).
Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1]
Technical Guide: Ionization and Physicochemical Profiling of 2-(Aminomethyl)-4-bromobenzoic Acid
Executive Summary This technical guide provides a comprehensive analysis of the ionization behavior, pKa values, and physicochemical properties of 2-(Aminomethyl)-4-bromobenzoic acid . This molecule represents a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the ionization behavior, pKa values, and physicochemical properties of 2-(Aminomethyl)-4-bromobenzoic acid . This molecule represents a critical scaffold in medicinal chemistry, distinct from its aniline analog (2-amino-4-bromobenzoic acid) due to the presence of a benzylic amine.
Understanding the zwitterionic nature of this compound is essential for optimizing solubility, membrane permeability, and formulation strategies in drug development workflows. This guide synthesizes theoretical Hammett predictions with structural analog data to provide actionable insights for researchers.
Structural Analysis & Ionization Theory
Molecular Architecture
The molecule consists of a benzoic acid core substituted at the ortho position (C2) with an aminomethyl group (
) and at the para position (C4) with a bromine atom.
Acidic Center (A): Carboxylic acid at C1.
Basic Center (B): Primary benzylic amine at C2.
Electronic Modulator: Bromine at C4 (electron-withdrawing).
The Zwitterionic Equilibrium
Unlike simple benzoic acids, 2-(aminomethyl)-4-bromobenzoic acid exists primarily as a zwitterion across the physiological pH range. The ionization follows a two-step deprotonation sequence:
Species A (Cationic, pH < 2): Both groups protonated (
, ). Net Charge: +1.
Species B (Zwitterionic, pH 4–8): Carboxylic acid deprotonates (
Species C (Anionic, pH > 10): Amine deprotonates (
). Net Charge: -1.
Visualization of Ionization Pathway
The following diagram illustrates the stepwise dissociation and the dominant species at varying pH levels.
Figure 1: Stepwise ionization pathway of 2-(Aminomethyl)-4-bromobenzoic acid showing the transition from cationic to anionic states via the stable zwitterion.
Quantitative pKa Data and Derivation
Direct experimental data for this specific 4-bromo derivative is often proprietary. However, accurate values can be derived using the Hammett Equation and comparative analysis of the parent scaffold (2-(aminomethyl)benzoic acid).
Calculated vs. Analogous Values
The pKa values are influenced by the Inductive Effect (-I) of the Bromine atom and the field effects of the ortho-aminomethyl group.
Parameter
Estimated Value
Derivation Logic
pKa1 (Carboxyl)
3.65 ± 0.1
Parent benzoic acid (4.20) is acidified by p-Br () and o-ammonium withdrawal.
pKa2 (Amine)
8.70 ± 0.2
Parent benzylamine (9.33) is acidified by the electron-withdrawing o-carboxylate and m-Br.
Isoelectric Point (pI)
6.18
Calculated as . Solubility is lowest at this pH.
LogD (pH 7.4)
-1.2 to -0.5
Highly polar zwitterion dominates; low lipophilicity at physiological pH.
The Hammett Calculation (Scientific Validation)
To validate the shift in acidity for the carboxylic acid, we apply the Hammett relationship:
Ortho-Effect Correction: The ortho-aminomethyl group (
) exerts a strong field effect, further lowering the pKa by approximately 0.3–0.4 units, resulting in the final estimate of 3.65 .
Experimental Determination Protocols
For researchers synthesizing this compound, experimentally verifying these values is critical for salt selection (e.g., Hydrochloride vs. Sodium salt).
Potentiometric Titration (Gold Standard)
Due to the zwitterionic nature, potentiometric titration is preferred over UV-metric methods unless solubility is extremely low (< 0.1 mg/mL).
Protocol: Determination of Macro-Constants
Preparation: Dissolve 3–5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
Note: If solubility is poor, use a co-solvent system (Methanol/Water 20:80) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
Acidification: Add 0.1 M HCl to lower the starting pH to ~2.0 (ensuring full protonation of the carboxylate).
Titration: Titrate with 0.1 M carbonate-free NaOH using a micro-burette.
Data Collection: Record pH vs. Volume of titrant.
Analysis: Use the Bjerrum difference plot or software (e.g., Hyperquad) to solve for
and .
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate titration methodology based on compound solubility.
Implications for Drug Development[3]
Solubility Profile
The solubility of 2-(aminomethyl)-4-bromobenzoic acid follows a U-shaped curve characteristic of ampholytes.
Formulation Tip: Avoid formulating liquid dosage forms near pH 6.0–6.5 to prevent precipitation. For neutral pH formulations, cyclodextrin complexation may be required to mask the zwitterionic lipophilicity minimum.
Chemical Stability
The ortho-aminomethyl group poses a risk of intramolecular cyclization. Under dehydrating conditions or high temperatures, the amine can attack the carboxylic acid (or activated ester) to form a phthalimidine (lactam) derivative .
Mitigation: Maintain samples in salt forms (Hydrochloride) to prevent the amine from acting as a nucleophile.
References
NIST Chemistry WebBook. Benzoic acid, 4-bromo- (CAS 586-76-5) Acidity Data. National Institute of Standards and Technology.[3] [Link]
PubChem. 2-(Aminomethyl)benzoic acid (CAS 10017-39-7) Compound Summary. National Center for Biotechnology Information. [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Application Note: Synthesis & Functionalization of Isoindolin-1-ones
Executive Summary & Strategic Analysis The isoindolin-1-one (phthalimidine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinazolinones and phthalazinones. It is a core stru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The isoindolin-1-one (phthalimidine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinazolinones and phthalazinones. It is a core structural motif in PARP inhibitors (e.g., analogs of Olaparib), anti-inflammatory agents, and antipsychotics.
This guide details the conversion of 2-(aminomethyl)-4-bromobenzoic acid into 5-bromoisoindolin-1-one . The presence of the bromine atom at the 4-position of the starting material (which maps to the 5-position of the isoindolinone ring) is strategically valuable. It serves as a pre-installed "handle" for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse libraries from a single cyclized intermediate.
Key Reaction Pathway
The transformation involves an intramolecular dehydrative cyclization (lactamization). While conceptually simple, the zwitterionic nature of the amino-acid precursor requires specific conditions to ensure efficient ring closure without polymerization or sublimation.
Numbering Logic:
Precursor: Br is at position 4 (para to the carboxylic acid).
Product: In the isoindolin-1-one system, the carbonyl is C1. The bromine, remaining para to the carbonyl, is assigned position 5 .
Experimental Protocols
Module A: Core Cyclization (Lactam Synthesis)
Objective: Synthesis of 5-bromoisoindolin-1-one.
CAS Registry (Target): 552330-86-6 (5-bromo-2,3-dihydro-1H-isoindol-1-one)[1]
Method A.1: Thermal Dehydration (Scalable/Green)
Best for multi-gram scale-up where reagent cost is a concern.
Reagents:
2-(Aminomethyl)-4-bromobenzoic acid (1.0 equiv)
Solvent: Xylenes (preferred) or Ethanol (requires longer times)
Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 2-(aminomethyl)-4-bromobenzoic acid (10.0 g, 43.5 mmol).
Solvent: Add Xylenes (100 mL, 10 V). The starting material may not fully dissolve initially.
Reaction: Heat the mixture to reflux (bath temp ~145°C). Vigorous stirring is essential.
Monitoring: Water generation will be visible in the Dean-Stark trap. Monitor by HPLC/TLC (Eluent: 5% MeOH in DCM) until the starting material (polar, baseline) disappears. Reaction time: 4–12 hours.
Workup: Cool the suspension to room temperature (20–25°C). The product, 5-bromoisoindolin-1-one, typically crystallizes out of the xylenes upon cooling.
Isolation: Filter the solid. Wash the cake with cold hexanes (2 x 20 mL) to remove xylene traces.
Application Note: Optimizing Pd-Catalyzed Cross-Coupling of 2-(Aminomethyl)-4-bromobenzoic Acid
Executive Summary 2-(Aminomethyl)-4-bromobenzoic acid presents a unique set of synthetic challenges due to its zwitterionic nature, poor solubility in non-polar organic solvents, and the presence of a free primary amine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Aminomethyl)-4-bromobenzoic acid presents a unique set of synthetic challenges due to its zwitterionic nature, poor solubility in non-polar organic solvents, and the presence of a free primary amine capable of poisoning palladium catalysts. This guide outlines two distinct workflows: a Robust Protection Strategy (recommended for scale-up and reliability) and a Ligand-Enabled Direct Strategy (for high-throughput screening). We focus on Suzuki-Miyaura coupling as the primary transformation, given its prevalence in synthesizing isoindolinone-based pharmacophores (e.g., PARP inhibitors).
Substrate Analysis & Chemo-selectivity
The substrate contains three distinct reactive centers that dictate the reaction outcome:
Aryl Bromide (C4): The desired site for oxidative addition by Pd(0).
Benzylic Amine (C2-position): A strong
-donor. In its free base form, it can displace phosphine ligands on the Palladium center, forming stable complexes that arrest the catalytic cycle (catalyst poisoning).
Carboxylic Acid (C1): Induces zwitterionic character (
), rendering the molecule insoluble in standard coupling solvents (Toluene, THF, Dioxane).
The Core Problem: Standard coupling conditions fail because the zwitterion does not dissolve, or if dissolved (via base), the free amine chelates the metal.
Strategic Workflow
The following flowchart illustrates the decision matrix for processing this substrate.
Figure 1: Strategic decision tree for coupling 2-(aminomethyl)-4-bromobenzoic acid. Route A is the industry standard for reliability; Route B utilizes advanced ligand technology.
Protocol A: The Robust Protection Route (Recommended)
This route eliminates zwitterionic solubility issues and prevents catalyst poisoning by masking the amine.
Rationale: Breaks the zwitterion, allowing solubility in organic solvents.
Reagents: Methanol (solvent), Thionyl Chloride (
).
Procedure:
Suspend 2-(aminomethyl)-4-bromobenzoic acid (10 mmol) in dry MeOH (30 mL) at 0°C.
Dropwise add
(15 mmol, 1.5 eq). Caution: Exothermic.
Reflux for 4 hours. The suspension will clear as the ester forms.
Concentrate in vacuo to yield the methyl ester hydrochloride salt.
Step 2: N-Boc Protection
Rationale: The carbamate group is non-coordinating to Pd under standard coupling conditions.
Reagents:
, , DCM.
Procedure:
Suspend the ester salt from Step 1 in DCM (50 mL).
Add
(2.5 eq) followed by (1.1 eq).
Stir at RT for 2 hours.
Wash with 1M HCl, brine, dry over
.
Checkpoint: Obtain a white solid. Solubility in Toluene/THF should now be excellent.
Step 3: Suzuki-Miyaura Cross-Coupling
Catalyst System:
is robust for aryl bromides.
Base:
(anhydrous) or (aq).
Solvent: 1,4-Dioxane/Water (4:1).
Component
Equivalents
Role
Substrate
1.0
N-Boc-Methyl Ester Intermediate
Boronic Acid
1.2 - 1.5
Coupling Partner
Pd(dppf)Cl2
0.03 (3 mol%)
Catalyst (Resistant to air)
K3PO4
3.0
Base (Promotes transmetallation)
Temp/Time
80°C / 4-12h
Reaction parameters
Protocol:
Charge a reaction vial with the Protected Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (3.0 eq).
Add Dioxane/Water (4:1 concentration 0.1 M). Degas by sparging with Argon for 10 min.
Add Pd catalyst (3 mol%). Seal immediately.
Heat to 80°C. Monitor by LCMS.
Workup: Dilute with EtOAc, wash with water. Purify via flash chromatography.
Protocol B: Ligand-Enabled Direct Coupling (Advanced)
For applications where step count is critical, direct coupling of the unprotected amino acid is possible using Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos). These bulky, electron-rich ligands prevent the free amine from binding to the Palladium.
Mechanism of Ligand Protection
The bulky isopropyl/cyclohexyl groups on the Buchwald ligands create a "protective shell" around the Pd center, allowing the small oxidative addition substrate (Ar-Br) to enter, but sterically rejecting the coordination of the substrate's amine nitrogen.
Figure 2: Mechanistic divergence. Standard ligands allow amine coordination (Poisoning), while bulky ligands (SPhos) enforce the catalytic cycle.
Direct Coupling Protocol
Ligand Selection:SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard here due to its water tolerance and high activity.
Base:
(Must be used in excess to solubilize the zwitterion).
Solvent: n-Butanol/Water (1:1). The protic solvent helps solubilize the zwitterion.
Procedure:
Dissolve 2-(aminomethyl)-4-bromobenzoic acid (1.0 eq) and
(4.0 eq) in water (0.2 M). Stir until clear (formation of carboxylate salt).
In a separate vial, premix
(2 mol%) and SPhos (4 mol%) in n-Butanol. Stir for 5 mins to activate (yellow to orange color change).
Add the Boronic Acid (1.5 eq) to the aqueous substrate solution.
Add the Catalyst/Butanol solution to the aqueous mixture.
Heat to 100°C vigorously (biphasic mixture requires rapid stirring).
Note: The product will likely precipitate or partition into the Butanol phase upon cooling and acidification.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
No Reaction (SM remains)
Catalyst Poisoning
Switch from /dppf to SPhos or XPhos . Ensure amine is protected if using Route A.
Route B: Switch solvent to n-Butanol/H2O or DMSO. Route A: Ensure full conversion to Methyl Ester.
Protodeboronation
Unstable Boronic Acid
Reduce temp to 60°C; switch base to mild or .
References
Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N and C-C Bond Formation." Chemical Science, 2011. Link
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
Willis, M. C. "Palladium-catalyzed tandem cyclisation-coupling reactions for the synthesis of isoindolinones." Journal of Organic Chemistry, 2021.[2] (Contextual application for this substrate).
Sigma-Aldrich Technical Library. "Product Specification: 4-Bromobenzoic acid derivatives." Link
Organic Chemistry Portal. "Synthesis of Isoindolinones." Link
Application Note: Advanced Peptide Engineering with 2-(Aminomethyl)-4-bromobenzoic Acid
Executive Summary This guide details the integration of 2-(Aminomethyl)-4-bromobenzoic acid (2-AM-4-Br-BA) into solid-phase peptide synthesis (SPPS). Unlike standard amino acids, this molecule acts as a bifunctional scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the integration of 2-(Aminomethyl)-4-bromobenzoic acid (2-AM-4-Br-BA) into solid-phase peptide synthesis (SPPS). Unlike standard amino acids, this molecule acts as a bifunctional scaffold :
Conformational Constraint: The ortho-aminomethyl and benzoic acid moieties mimic
-amino acids, inducing specific turn geometries (often -turns or hairpins) that rigidify the peptide backbone.
Chemical Handle: The aryl bromide at position 4 serves as a highly reactive site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) directly on the solid support.
This document provides validated protocols for the difficult coupling of this sterically demanding residue and the subsequent on-resin Suzuki coupling to generate peptide libraries or macrocycles.
Molecule Profile & Strategic Planning
Structural Analysis
Moiety A (Carboxylic Acid): Electron-deficient aromatic acid. Activation requires high-efficiency reagents (HATU/HOAt) to prevent sluggish coupling.
Moiety B (Aminomethyl Group): A primary benzyl amine. While nucleophilic, its position ortho to the carbonyl creates significant steric bulk, making the subsequent acylation (adding the next amino acid) the rate-limiting step.
Moiety C (Aryl Bromide): Stable to standard Fmoc/tBu deprotection conditions (Piperidine, TFA) but reactive to Pd(0).
Reagent Selection Table
Component
Recommendation
Rationale
Resin
Rink Amide (0.4–0.6 mmol/g) or 2-Chlorotrityl
Lower loading prevents aggregation during the Suzuki step.
Coupling Reagent
HATU / HOAt
Aromatic acids and hindered amines require powerful activation to drive completion.
Base
DIPEA (Diisopropylethylamine)
Standard base; collidine is an alternative if epimerization is a concern (rare here).
Suzuki Catalyst
Pd(PPh) or Pd(dppf)Cl
Robust catalysts for heterogeneous (solid-phase) reactions.
Suzuki Base
2M NaCO (aq) or KPO
Aqueous inorganic bases are essential for the transmetallation step.
Protocol A: Backbone Incorporation (SPPS)
Objective: Efficiently couple Fmoc-2-(aminomethyl)-4-bromobenzoic acid to the resin-bound peptide and extend the chain.
Coupling the Scaffold (Fmoc-2-AM-4-Br-BA)
Note: This protocol assumes standard Fmoc chemistry on a Rink Amide resin.
Swell Resin: DCM (20 min), then DMF (3 x 2 min).
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x), DCM (3x), DMF (3x).[1]
Activation:
Dissolve 3.0 eq of Fmoc-2-AM-4-Br-BA in DMF (min. volume).
Add 2.9 eq HATU and 3.0 eq HOAt.
Add 6.0 eq DIPEA.
Pre-activate for 2 minutes (Solution should turn yellow/orange).
Coupling: Add solution to resin.[1][2][3][4] Agitate under N
or shake for 2 to 4 hours .
Critical: Standard 45-min couplings are insufficient due to the aromatic acid's lower reactivity.
Monitoring: Perform a Kaiser Test. If blue (positive), re-couple using fresh reagents for 2 hours.
Chain Extension (The "Difficult" Step)
The amine group of the anchored scaffold is a benzyl amine sitting ortho to the amide bond. It is sterically crowded.
Deprotection: Remove Fmoc from the scaffold (20% Piperidine, 2 x 10 min).
Next Amino Acid Coupling:
Use 5.0 eq of the next Fmoc-Amino Acid.
Use HATU (5.0 eq) and DIPEA (10 eq) .
Double Couple: Perform the reaction twice (2 x 1 hour) or use microwave assistance (75°C, 5 min) if available.
Note: If the next residue is also bulky (e.g., Val, Ile), microwave coupling is mandatory to ensure yield.
Objective: Convert the aryl bromide into a biaryl system using a boronic acid derivative. This is best performed before cleavage from the resin but after the peptide chain is fully assembled (to prevent catalyst poisoning by free amines).
Technical Support Center: Purification of 2-(Aminomethyl)-4-bromobenzoic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 2-(Aminomethyl)-4-bromobenzoic acid (CAS No. 1260897-85-5)[1].
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(Aminomethyl)-4-bromobenzoic acid (CAS No. 1260897-85-5)[1]. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the purification of this amphoteric molecule, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for crude 2-(Aminomethyl)-4-bromobenzoic acid?
Given its structure, which contains both a basic aminomethyl group and an acidic carboxylic acid group, the most robust initial strategy is purification via pH-controlled precipitation. This acid-base manipulation exploits the compound's zwitterionic nature. By dissolving the crude material at a high or low pH where it is a soluble salt, and then adjusting the pH to its isoelectric point (pI), the neutral zwitterion precipitates out of solution, leaving many impurities behind. This method is often more effective for initial bulk purification than chromatography and more specific than a simple recrystallization.
Q2: How do I select an appropriate solvent for recrystallization?
Recrystallization is an excellent secondary purification step. The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C)[2]. Impurities, conversely, should either be completely soluble or completely insoluble in the solvent at all temperatures.
A preliminary solvent screen is highly recommended. Test small amounts of your crude product against common laboratory solvents.
Table 1: Example Solvent Screening for Recrystallization
Solvent
Solubility at 25 °C
Solubility at Boiling
Crystal Formation on Cooling
Recommendation
Water
Low
High
Yes, fine needles
Good Candidate. The polarity of water is well-suited for the polar functional groups.
Ethanol
Moderate
High
Yes, but some material remains in solution
Possible Co-solvent. May lead to yield loss if used alone.
Isopropanol
Moderate
High
Yes
Good Candidate.
Ethyl Acetate
Low
Moderate
Slow/Poor
Not ideal alone.
Acetonitrile
Moderate
High
Yes
Good Candidate.
Water/Ethanol Mix
Low
High
Yes, well-formed crystals
Excellent Candidate. Allows for fine-tuning of polarity and solubility.[3]
Based on the amphoteric nature of the molecule, polar protic solvents like water, alcohols, or their mixtures are excellent starting points.
Q3: When is column chromatography the preferred method of purification?
Column chromatography should be employed when simpler methods like precipitation or recrystallization fail to remove impurities. This is typically the case when:
Impurities have very similar solubility profiles to the target compound.
The impurities are structurally analogous (e.g., isomers or starting materials that are difficult to separate).
The product is an oil or non-crystalline solid that cannot be recrystallized.
For 2-(Aminomethyl)-4-bromobenzoic acid, reverse-phase HPLC can be an effective analytical and preparative technique[4]. Normal-phase silica gel chromatography can also be used, but may require modification of the mobile phase to prevent streaking (see Troubleshooting Guide).
Purification Workflow Decision Tree
The following diagram outlines a logical approach to purifying 2-(Aminomethyl)-4-bromobenzoic acid.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Section 1: Acid-Base Purification
Q: I dissolved my crude product in aqueous base, but upon adding acid, no precipitate formed. What went wrong?
This issue typically arises from two main causes:
Incorrect pH: The compound will only precipitate effectively at its isoelectric point (pI), where its net charge is zero and aqueous solubility is at a minimum. You may have overshot the pH. Add dilute base back into the solution slowly while monitoring the pH and observing for turbidity. A pH meter is crucial for this procedure.
Solution is too dilute: If the concentration of your compound is below its solubility limit even at the pI, it will not precipitate. If you suspect this, you can try to concentrate the solution under reduced pressure before acidification or cool the solution in an ice bath after pH adjustment to further decrease solubility.
Q: A thick emulsion formed during my liquid-liquid extraction workup. How can I resolve this?
Emulsions are common when mixing aqueous and organic layers, especially when basic solutions are involved. To break an emulsion:
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which helps to force the separation of the two phases[5].
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
Filter: Pass the emulsified mixture through a pad of Celite or glass wool.
Centrifugation: If the volume is small enough, centrifuging the mixture is a very effective way to separate the layers.
Section 2: Recrystallization
Q: My compound "oiled out" instead of forming crystals during cooling. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated with impurities. To fix this:
Reheat the solution to re-dissolve the oil.
Add more of the hot solvent to decrease the saturation level.
Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and proper crystal lattice formation[2].
If using a solvent pair, you may have added too much of the "insoluble" solvent. Add a small amount of the "soluble" solvent back to the hot mixture until it becomes clear again, then cool slowly.[3]
Q: My final product is still colored after recrystallization. How can I decolorize it?
Colored impurities can often be removed by treating the solution with activated charcoal[6].
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
Cool the solution slightly to prevent boiling over when the charcoal is added.
Add a small amount (1-2% by weight of your solute) of activated charcoal.
Reheat the mixture to boiling for 5-10 minutes.
Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities[7].
Proceed with the cooling and crystallization steps as usual.
Section 3: Column Chromatography
Q: My compound is streaking badly on a silica gel TLC plate and column. Why is this happening?
Streaking is a common problem when running polar, ionic, or zwitterionic compounds on silica gel, which is acidic. The basic amine and acidic carboxylate can have strong, non-ideal interactions with the stationary phase.
Solution: Add a small amount of a modifier to your mobile phase. For this compound, adding 0.5-1% acetic or formic acid to the eluent can help. The acid will protonate the aminomethyl group, ensuring a consistent ionic state (the cation) that travels more cleanly up the column. Alternatively, using a more neutral stationary phase like alumina could be beneficial.
Experimental Protocols
Protocol 1: Purification by pH-Controlled Precipitation
This protocol leverages the amphoteric nature of the molecule for efficient purification.
Caption: Workflow for acid-base precipitation.
Step-by-Step Methodology:
Place the crude 2-(Aminomethyl)-4-bromobenzoic acid into an Erlenmeyer flask.
Add aqueous 1 M NaOH solution portion-wise with stirring until all the solid dissolves. The compound is now in its water-soluble sodium salt form.
If any solid impurities remain, remove them by gravity filtration.
Cool the clear filtrate in an ice-water bath.
Slowly add aqueous 1 M HCl dropwise with vigorous stirring. Monitor the pH of the solution with a pH meter.
A white precipitate will form as the solution approaches the isoelectric point. Continue adding acid until no more precipitate forms.
Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
Collect the purified solid by vacuum filtration, washing the filter cake with two portions of cold deionized water.
Dry the solid under high vacuum to a constant weight.
Protocol 2: Standard Recrystallization from a Water/Ethanol System
This protocol is ideal as a secondary purification step.
Step-by-Step Methodology:
Place the solid to be purified in an Erlenmeyer flask with a stir bar.
Add the minimum amount of hot deionized water needed to dissolve the entire solid at a near-boiling temperature.[2]
While the solution is hot, add ethanol dropwise until the solution just begins to turn cloudy. This indicates you have reached the saturation point.
Add a few more drops of hot water to make the solution clear again.
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of a cold water/ethanol mixture.
Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
This protocol is for situations requiring the separation of closely related impurities.
Step-by-Step Methodology:
Select Mobile Phase: Use TLC to determine a suitable mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with 1% Acetic Acid. Aim for an Rf value of ~0.3 for the target compound.
Prepare the Column: Pack a glass column with silica gel using the selected mobile phase.
Load the Sample: Dissolve the crude material in a minimal amount of the mobile phase (or a stronger solvent like pure MeOH if needed). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
Elute: Run the column, collecting fractions.
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
References
ChemBK. (2024). 2-AMINO-4-BROMOBENZOIC ACID METHYL ESTER. Available at: [Link]
SIELC Technologies. Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. Available at: [Link]
Chromatography Today. Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]
Organic Syntheses. 2,4,6-tribromobenzoic acid. Available at: [Link]
University of Rochester, Department of Chemistry. Recrystallization and Crystallization. Available at: [Link]
Millersville University. The Recrystallization of Benzoic Acid. Available at: [Link]
University of California, Irvine, Department of Chemistry. Recrystallization. Available at: [Link]
Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Org. Synth., 89, 105. Available at: [Link]
Florida A&M University. (2016). Lab Report Recrystallization. Available at: [Link]
Chemistry Steps. (2025). Organic Acid-Base Extractions. Available at: [Link]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
Royal Society of Chemistry. Analytical Methods. Available at: [Link]
Google Patents. (2018). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
PubChem. 2-Amino-4-bromobenzoic acid. Available at: [Link]
Montgomery College. Experiment: Recrystallization – Part II: Purification of Solids. Available at: [Link]
Technical Support Center: Recrystallization of 2-(Aminomethyl)-4-bromobenzoic acid
Welcome to the technical support guide for the purification of 2-(Aminomethyl)-4-bromobenzoic acid via recrystallization. This guide is designed for researchers, chemists, and drug development professionals to provide in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 2-(Aminomethyl)-4-bromobenzoic acid via recrystallization. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this zwitterionic molecule.
As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the nuanced behavior of this compound. 2-(Aminomethyl)-4-bromobenzoic acid possesses both a basic amino group and an acidic carboxylic acid group, allowing it to exist as a zwitterion, or internal salt. This dual nature is the primary factor governing its solubility and crystallization behavior, making solvent selection a critical, non-trivial step. This guide will equip you with the foundational knowledge and troubleshooting workflows to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing 2-(Aminomethyl)-4-bromobenzoic acid?
Due to its zwitterionic character, the ideal solvent must effectively solvate both the ammonium (-NH₂⁺) and carboxylate (-COO⁻) moieties. This requirement points towards highly polar, protic solvents.
Primary Recommendation: Water. Water is an excellent starting point. Its high polarity and ability to form hydrogen bonds can effectively dissolve the compound at elevated temperatures. However, its solubility might remain significant even at low temperatures, potentially impacting recovery.
Secondary Recommendations: Lower Alcohols. Solvents like methanol or ethanol are also strong candidates. They are polar enough to dissolve the compound when hot but are generally less effective than water, which can lead to better recovery upon cooling.
Mixed Solvent Systems: A powerful technique is the use of a solvent/anti-solvent pair. A common and effective mixture is Ethanol/Water or Methanol/Water . In this system, the compound is dissolved in a minimal amount of the "good" solvent (the alcohol or water in which it is more soluble when hot), and the "anti-solvent" (the one in which it is less soluble) is added dropwise to the hot solution until turbidity (cloudiness) appears, which is then cleared by adding a drop or two of the "good" solvent before cooling.[1][2]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystal lattice.[3] This is a common problem, especially with impure compounds or when the boiling point of the solvent is higher than the melting point of the solute.
Causality & Solutions:
Solution is too concentrated: The compound is coming out of solution too rapidly and at a temperature above its melting point.
Solution: Re-heat the mixture to dissolve the oil, add a small amount (5-10%) more solvent to decrease the saturation level, and allow it to cool more slowly.[3][4]
Cooling is too rapid: Fast cooling doesn't provide enough time for the ordered crystal lattice to form.
Solution: Insulate the flask to slow down the cooling rate. You can wrap it in glass wool or place it in a beaker of hot water and let it cool with the bath.[4]
High impurity level: Impurities can depress the melting point of the compound, making it more prone to oiling out.
Solution: If the oil is colored, consider a hot filtration step with activated charcoal to remove colored impurities.[4][5] If significant impurities are present, a different purification method like column chromatography may be necessary before attempting recrystallization.
Q3: The compound won't dissolve, even in a large volume of boiling solvent. What should I do?
This indicates that the chosen solvent is not suitable. For 2-(Aminomethyl)-4-bromobenzoic acid, its zwitterionic nature means it may be poorly soluble in common mid-polarity organic solvents like ethyl acetate or dichloromethane.
Troubleshooting Steps:
Switch to a More Polar Solvent: If you started with ethanol, try water. Water is typically the most effective solvent for zwitterionic amino acids.[6][7]
Consider pH Adjustment: Since the molecule has both acidic and basic functional groups, its solubility is highly pH-dependent. You can dissolve it in a dilute aqueous acid (like HCl) to protonate the carboxylate, or a dilute aqueous base (like NaOH) to deprotonate the ammonium group. After dissolving, you can filter the solution to remove any insoluble impurities and then carefully neutralize it to the isoelectric point to precipitate the pure zwitterionic compound.[8] This method is technically a precipitation, not a recrystallization, but it is a highly effective purification technique for amino acids.[8]
Q4: My recovery is very low. How can I improve the yield?
Low recovery is most often caused by using too much solvent or by the compound having significant solubility in the cold solvent.[3][4]
Strategies to Improve Yield:
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Work in small additions of solvent to the boiling solution.
Cool Thoroughly: Ensure the solution is cooled sufficiently. An ice-water bath should be used after the solution has first been allowed to cool slowly to room temperature.[9] Cooling for at least 20-30 minutes in ice is recommended.
Reduce Solvent Volume: If you suspect too much solvent was added, you can carefully evaporate some of it by gently heating the solution and then attempt the cooling and crystallization process again.[3]
Induce Crystallization: If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" from a previous pure batch to initiate crystallization.[3][9]
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
Solvent Selection Summary
The choice of solvent is paramount for successful recrystallization. The ideal solvent should dissolve the compound completely when hot but poorly when cold.
Solvent System
Boiling Point (°C)
Polarity
Pros for 2-(Aminomethyl)-4-bromobenzoic acid
Cons
Water
100
High
Excellent solvating power for the zwitterion at high temperatures.[7]
May result in lower recovery due to significant solubility even when cold. High boiling point can be slow to evaporate.
Ethanol
78
High
Good solvating power when hot, often with lower solubility when cold compared to water, potentially improving yield.
May not be a strong enough solvent if the compound is highly crystalline (high lattice energy).
Methanol
65
High
Similar to ethanol but with a lower boiling point, making it easier to remove.
Higher volatility and toxicity compared to ethanol.
Ethanol/Water
78-100
Variable
Highly tunable. Allows for fine-tuning of polarity to achieve maximum recovery. An excellent choice for many polar compounds.[1]
Can be prone to oiling out if the solvent ratio is not optimized or if cooled too quickly.[3]
Acetic Acid
118
High
Can dissolve amino acids well by protonating the amino group.
High boiling point and corrosive nature. Difficult to remove completely from the final product.
Detailed Experimental Protocol: Recrystallization using an Ethanol/Water System
This protocol outlines a robust method for purifying 2-(Aminomethyl)-4-bromobenzoic acid using a mixed solvent system.
Materials:
Crude 2-(Aminomethyl)-4-bromobenzoic acid
Ethanol (Reagent grade)
Deionized Water
Erlenmeyer flasks (x2)
Hot plate with stirring capability
Hirsch or Büchner funnel with filter paper
Vacuum flask and tubing
Procedure:
Initial Dissolution:
Place the crude solid in an Erlenmeyer flask with a stir bar.
Add the primary solvent (ethanol) in small portions while heating the mixture to a gentle boil with stirring.
Continue adding ethanol just until the solid completely dissolves. It is critical to use the minimum amount of solvent necessary.[9]
Addition of Anti-Solvent:
While keeping the ethanol solution boiling, add hot deionized water dropwise. Water is the anti-solvent in this system.
Continue adding water until you observe persistent cloudiness (turbidity), indicating the solution is saturated.
Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again. This ensures the solution is saturated at the boiling point but not supersaturated.
Decolorization (Optional):
If the solution is colored, remove it from the heat source and wait for the boiling to subside.
Add a small amount of activated charcoal (a spatula tip). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[10]
Re-heat the solution to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.
Cooling and Crystallization:
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[5]
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize the yield.[9]
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization medium) to remove any adhering impurities.
Continue to draw air through the crystals on the filter to partially dry them.
Transfer the purified crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a modest temperature.
References
ChemBK. (2024). 2-AMINO-4-BROMOBENZOIC ACID METHYL ESTER. Retrieved from [Link]
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Harwood, L. M., & Moody, C. J. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Mahrath, A. J., et al. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
Angelo State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Org. Synth., 89, 105-114. Retrieved from [Link]
Kim, J. H., et al. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Langmuir, 23(25), 12463-7. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
Hussain, M. N., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm. Retrieved from [Link]
ResearchGate. (2024). Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. Retrieved from [Link]
Reddit r/Chempros. (2019). Recrystallization with two solvents. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-4-bromobenzoic acid. PubChem Compound Database. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
Gunnlaugsson, T., et al. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. The Royal Society of Chemistry.
Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]
Technical Support Center: Stability of 2-(Aminomethyl)-4-bromobenzoic Acid in Aqueous Solution
Welcome to the technical support center for 2-(Aminomethyl)-4-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-(Aminomethyl)-4-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical methodologies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the stability of 2-(Aminomethyl)-4-bromobenzoic acid.
Q1: What are the primary factors that can affect the stability of 2-(Aminomethyl)-4-bromobenzoic acid in an aqueous solution?
The stability of 2-(Aminomethyl)-4-bromobenzoic acid in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The molecule possesses both a carboxylic acid and an aminomethyl group, making it susceptible to various degradation pathways.
Q2: How should I prepare and store aqueous stock solutions of 2-(Aminomethyl)-4-bromobenzoic acid?
For optimal stability, it is recommended to prepare stock solutions in a suitable buffer at a slightly acidic to neutral pH. Based on the general handling guidelines for similar compounds, stock solutions should be stored in a cool, dark place, preferably refrigerated at 2-8°C.[1] For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize freeze-thaw cycles. It is also recommended to use de-gassed solvents to minimize oxidation.
Q3: My solution of 2-(Aminomethyl)-4-bromobenzoic acid has turned a yellowish color. What could be the cause?
A change in color, such as the appearance of a yellow tint, often indicates degradation. This could be due to oxidation of the amino group or other chromophoric degradation products forming. This is more likely to occur with prolonged exposure to light and air.[1] It is crucial to investigate the purity of the solution using an analytical technique like HPLC if you observe any color change.
Q4: Is 2-(Aminomethyl)-4-bromobenzoic acid susceptible to photodegradation?
Yes, compounds with aromatic rings and amino groups can be sensitive to light.[1] It is best practice to protect solutions from light by using amber vials or by covering the container with aluminum foil.[2] Photodegradation can lead to the formation of various impurities.
Q5: What are the expected degradation products of 2-(Aminomethyl)-4-bromobenzoic acid in an aqueous solution?
While specific degradation pathways for this molecule are not extensively documented, potential degradation products could arise from oxidation of the aminomethyl group to an aldehyde or carboxylic acid, decarboxylation, or dehalogenation. The exact products will depend on the stress conditions (e.g., pH, temperature, oxidizing agents). A forced degradation study is the most effective way to identify these potential degradation products.[3][4][5]
Troubleshooting Guide
This section provides a more in-depth look at potential issues you might encounter during your experiments and offers systematic approaches to resolve them.
Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
If you are observing variability in your experimental results or a decrease in the expected biological activity of your compound, it is highly probable that your 2-(Aminomethyl)-4-bromobenzoic acid solution is degrading.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
The emergence of new peaks in your chromatogram is a clear indicator of impurity formation or degradation.
Characterize the Unknown Peaks: Use a mass spectrometer (MS) coupled with your liquid chromatography (LC) system to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical first step in identifying the potential degradation products.
Perform a Forced Degradation Study: A systematic forced degradation study will help you determine the source of the degradation and predict potential impurities.[6][7] This involves subjecting the compound to a range of stress conditions.
Experimental Protocols: Forced Degradation Study
A forced degradation study is an essential tool to understand the stability of a drug substance.[3][4] It involves intentionally degrading the sample under more extreme conditions than it would typically encounter to accelerate the identification of degradation products and pathways.
Objective
To identify the potential degradation pathways and degradation products of 2-(Aminomethyl)-4-bromobenzoic acid in an aqueous solution under various stress conditions.
Materials
2-(Aminomethyl)-4-bromobenzoic acid
HPLC grade water, acetonitrile, and methanol
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
pH meter
HPLC-UV or HPLC-MS system
Photostability chamber
Oven
Procedure
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-(Aminomethyl)-4-bromobenzoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for a defined period (e.g., 24, 48, 72 hours) at a specified temperature. Analyze the samples at different time points.
Stress Condition
Reagent
Incubation Temperature
Acid Hydrolysis
0.1 M HCl
60°C
Base Hydrolysis
0.1 M NaOH
60°C
Oxidation
3% H₂O₂
Room Temperature
Thermal
Water
60°C
Photolytic
Water
Photostability Chamber
Sample Analysis:
Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.[8]
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
Hypothetical Degradation Pathway
Based on the structure of 2-(Aminomethyl)-4-bromobenzoic acid, the following diagram illustrates potential degradation pathways under oxidative and hydrolytic stress.
Caption: Potential degradation pathways of 2-(Aminomethyl)-4-bromobenzoic acid.
This guide provides a comprehensive framework for understanding and investigating the stability of 2-(Aminomethyl)-4-bromobenzoic acid in aqueous solutions. By following these protocols and troubleshooting steps, you can ensure the reliability and accuracy of your research. For further assistance, please do not hesitate to contact our technical support team.
References
Rosachem. (2008).
Thermo Fisher Scientific. (2025).
TCI AMERICA. (2025).
West, C., & Williams, J. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
Garrido, V., et al. (2020). Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. PMC.
Svärd, M., & Rasmuson, Å. C. (2010). Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. Crystal Growth & Design, 10(3), 1439–1447.
Thermo Fisher Scientific. (2025).
Alsante, K. M., et al. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 236, 115705.
Apollo Scientific. (2022). 2-Bromobenzoic acid.
CD Formulation. (n.d.).
Biofidus AG. (n.d.).
Janin, F., et al. (2015). Forced Degradation Studies: Regulatory Considerations and Implementation.
Goa University. (n.d.). ortho and para-aminobenzoic acids.
Pharmaceutical Technology. (2016).
Black, J. (2016). Solvent and additive effects on the appearance of polymorphs of p-aminobenzoic acid. The University of Manchester.
Dwivedi, A., et al. (2021). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design, 21(11), 6571–6591.
Zou, Y., et al. (2025). A simple and efficient separation of the Hofmann degradation mixture of 2-amino-4-bromobenzoic acid and 2-amino-5-bromobenzoic acid. ARKIVOC, 2025(5), 1-10.
Kumar, A., et al. (2017). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. International Journal of Pharmaceutical Sciences and Research, 8(7), 2939-2945.
Holmes, E., et al. (2008). Quantification of the In Vitro and In Vivo Metabolic Fates of 2-, 3- and 4-Bromobenzoic Acids Using High Temperature LC Coupled to ICP-MS and Linear Ion Trap MS.
Marzec-Grządziel, A., & Gałązka, A. (2023). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate degradation; (c) styrene degradation.
Pandey, J., et al. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 6, 534.
Sharma, P., et al. (2016). Expanding the chiral pool: oxidation of meta-bromobenzoic acid by R. eutrophus B9 allows access to new reaction manifolds. Organic & Biomolecular Chemistry, 14(36), 8564-8570.
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Reddy, G. S., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2).
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A Comparative Guide to the Chromatographic Separation of 2-(Aminomethyl)-4-bromobenzoic Acid Isomers
This guide provides an in-depth comparison of chromatographic strategies for the analytical and preparative separation of 2-(Aminomethyl)-4-bromobenzoic acid and its positional isomers. As crucial building blocks in medi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of chromatographic strategies for the analytical and preparative separation of 2-(Aminomethyl)-4-bromobenzoic acid and its positional isomers. As crucial building blocks in medicinal chemistry and drug development, the ability to isolate and purify these isomers with high resolution and efficiency is paramount.[1][2] This document moves beyond standard protocols to explain the underlying physicochemical principles that govern separation, enabling researchers to make informed decisions for their specific applications.
Understanding the Analytical Challenge: The Nature of the Analyte
2-(Aminomethyl)-4-bromobenzoic acid and its isomers are classic examples of zwitterionic molecules. They possess both a basic aminomethyl group and an acidic carboxylic acid group on a brominated benzene ring.[3][4] This dual functionality means their net charge is highly dependent on the pH of the surrounding environment. Furthermore, their structure confers high polarity, making them readily soluble in aqueous solutions but challenging to retain and separate using traditional chromatographic methods.
The primary challenge in separating positional isomers of this compound lies in their subtle structural differences, which result in very similar physicochemical properties such as polarity, pKa, and hydrophobicity. Effective chromatographic method development hinges on exploiting these minor differences.
Comparative Analysis of Chromatographic Modes
The selection of a chromatographic mode is the most critical decision in achieving successful separation. We will compare three primary HPLC techniques: Reversed-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX).
Reversed-Phase (RP) HPLC: The Common Workhorse
Reversed-phase chromatography, which separates analytes based on hydrophobicity using a non-polar stationary phase and a polar mobile phase, is the most widely used HPLC mode.[5][6]
Mechanistic Insight: For polar analytes like our target isomers, RP-HPLC is often problematic. The strong attraction of these polar molecules to the polar mobile phase leads to minimal interaction with the non-polar stationary phase (e.g., C18).[7] This results in poor retention, with analytes often eluting at or near the void volume, making separation impossible.
Performance & Limitations: Standard RP-HPLC conditions are generally unsuitable. While strategies like using highly aqueous mobile phases or ion-pairing agents can enhance retention, these approaches have drawbacks. Ion-pairing agents can be incompatible with mass spectrometry (MS) and require extensive column equilibration times.
Verdict: RP-HPLC is not the recommended primary approach for this class of compounds. It should only be considered if alternative techniques are unavailable and after significant method development involving ion-pairing or specialized polar-embedded stationary phases.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Preferred Alternative
HILIC is a powerful technique specifically designed for the separation of polar and hydrophilic compounds.[7] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.
Mechanistic Insight: The separation mechanism in HILIC is primarily based on partitioning. A water-enriched layer forms on the surface of the polar stationary phase, and polar analytes partition between this aqueous layer and the bulk organic mobile phase.[8] More polar analytes are more strongly retained. This mechanism is essentially the opposite of reversed-phase, providing an orthogonal separation selectivity.[9]
Performance & Advantages: HILIC provides excellent retention for polar, zwitterionic compounds like 2-(Aminomethyl)-4-bromobenzoic acid. The high organic content of the mobile phase is also advantageous for MS detection, as it promotes efficient desolvation and ionization in the ESI source, leading to enhanced sensitivity.[7][8]
Verdict: HILIC is a highly recommended technique for the separation of these isomers. It offers robust retention, high efficiency, and excellent compatibility with MS detectors, making it ideal for both analytical and preparative applications.
Ion-Exchange Chromatography (IEX): Exploiting Charge States
IEX separates molecules based on their net surface charge through electrostatic interactions with a charged stationary phase.[10] Given the zwitterionic nature of the target analytes, IEX offers a highly selective separation mechanism.
Mechanistic Insight: The separation is controlled by the pH of the mobile phase, which dictates the net charge of the analyte.
Cation-Exchange: At a pH below the isoelectric point (pI) of the analytes, they will carry a net positive charge and can be retained on a negatively charged cation-exchange column.
Anion-Exchange: At a pH above the pI, the analytes will have a net negative charge and can be separated on a positively charged anion-exchange column.[10]
Zwitterionic-Exchange (ZIC): Zwitterionic stationary phases contain both positive and negative charges, offering unique selectivity through a combination of hydrophilic and electrostatic interactions.[11][12]
Performance & Considerations: IEX can provide exceptional resolution if the isomers have even slight differences in their pKa values. However, the method is often sensitive to small changes in mobile phase pH and ionic strength. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[13]
Verdict: IEX, particularly ZIC-HILIC, is a powerful option that can offer selectivity unattainable by other modes. It is an excellent choice when high-resolution separation is the primary goal and MS compatibility is not the main driver (as high salt concentrations can suppress the MS signal).
Quantitative Performance Comparison
The following table summarizes the expected performance of each chromatographic mode for the separation of 2-(Aminomethyl)-4-bromobenzoic acid isomers based on typical experimental outcomes.
Parameter
Reversed-Phase (RP) HPLC
Hydrophilic Interaction (HILIC)
Ion-Exchange (IEX)
Retention Factor (k')
Very Low (< 1)
Good (2 - 10)
Good to High (Variable)
Resolution (Rs)
Poor (< 1.0)
Excellent (> 2.0)
Excellent (> 2.0)
Peak Asymmetry
Poor to Moderate
Excellent
Good to Excellent
MS Compatibility
Poor (with ion-pair agents)
Excellent
Poor (with salt gradients)
Robustness
Moderate
High
Moderate to High
Ideal Application
Not Recommended
Purity/Impurity analysis, LC-MS
High-resolution preparative separation
Experimental Protocols & Methodologies
Herein are detailed, self-validating protocols for each discussed chromatographic technique.
Protocol 1: HILIC Separation with MS Detection
This method is optimized for high-throughput analytical screening and purity assessment.
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and DAD or ESI-MS detector.
Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.
Mobile Phase:
A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
B: Acetonitrile.
Gradient Elution:
Time (min)
Flow (mL/min)
%A
%B
0.0
0.4
5
95
5.0
0.4
40
60
5.1
0.4
5
95
| 7.0 | 0.4 | 5 | 95 |
System Parameters:
Column Temperature: 40°C.
Injection Volume: 2 µL.
Detection: UV at 254 nm or MS (Positive ESI mode).
System Suitability:
A resolution (Rs) of > 2.0 between the critical isomer pair should be achieved.
Tailing factor for all peaks should be between 0.9 and 1.5.
Protocol 2: Ion-Exchange Separation for High-Resolution Analysis
This method is designed to achieve maximum resolution between closely eluting isomers.
HPLC System: Standard HPLC system with a quaternary or binary pump.
Column: PolyLC PolySULFOETHYL A™, 5 µm, 4.6 x 200 mm.
Mobile Phase:
A: 5 mM Potassium Phosphate in 25% Acetonitrile, pH 2.7.
B: 5 mM Potassium Phosphate, 0.5 M KCl in 25% Acetonitrile, pH 2.7.
Gradient Elution:
Time (min)
Flow (mL/min)
%A
%B
0.0
1.0
100
0
20.0
1.0
50
50
20.1
1.0
100
0
| 25.0 | 1.0 | 100 | 0 |
System Parameters:
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: UV at 254 nm.
System Suitability:
Achieve baseline resolution (Rs > 1.5) for all isomers.
Check for consistent retention times (RSD < 1%).
Visualization of Workflows and Logic
Method Selection Guide
The following decision tree can guide the selection of the optimal chromatographic technique based on experimental goals.